molecular formula C36H41N3O8 B13775961 Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate

Cat. No.: B13775961
M. Wt: 643.7 g/mol
InChI Key: KSHPVCLPJYHKKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves the conjugation of acetylene and PEG4 (polyethylene glycol with four ethylene glycol units) to carboxytetramethylrhodamine 110. The reaction typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis equipment and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate primarily undergoes click reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting an alkyne (acetylene) with an azide in the presence of a copper catalyst .

Common Reagents and Conditions

    Reagents: Copper sulfate, sodium ascorbate, azides

    Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of carboxytetramethylrhodamine 110 .

Scientific Research Applications

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves its ability to form stable triazole linkages with azides via CuAAC. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of carboxytetramethylrhodamine 110 enable the visualization and tracking of labeled molecules in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is unique due to its bright and photostable green fluorescence, which is ideal for long-term imaging applications. Its ability to undergo CuAAC reactions with high specificity and efficiency makes it a valuable tool in various scientific research fields .

Properties

Molecular Formula

C36H41N3O8

Molecular Weight

643.7 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate

InChI

InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42)

InChI Key

KSHPVCLPJYHKKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-]

Origin of Product

United States

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